molecular formula C12H10O3S B055046 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid CAS No. 116016-56-9

5-(4-methoxyphenyl)thiophene-2-carboxylic Acid

Cat. No.: B055046
CAS No.: 116016-56-9
M. Wt: 234.27 g/mol
InChI Key: XLTXZWKQUHETLK-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)thiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene carboxylic acids It is characterized by the presence of a methoxyphenyl group attached to the thiophene ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated thiophene under the influence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an aqueous or alcoholic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of functionalized thiophene derivatives.

Scientific Research Applications

5-(4-Methoxyphenyl)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The methoxyphenyl group can participate in π-π stacking interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxyphenyl)thiophene-2-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5-(4-methoxyphenyl)thiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S/c1-15-9-4-2-8(3-5-9)10-6-7-11(16-10)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTXZWKQUHETLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377320
Record name 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116016-56-9
Record name 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 6.3 mL of n-butyllithium (2.5 M solution in hexane) in 50 mL of dry ether is added a solution of 3.0 g (15.8 mmol) of 2-(4-methoxyphenyl)thiophene in 20 mL of dry ether under N2 atmosphere. The mixture is stirred at room temperature for 3 hours and then heated at reflux for 30 minutes. After the reaction mixture is cooled to -78° C. with dry ice and acetone bath, dry CO2 gas is bubbled through the reaction mixture for 3 hours and the resulting solution is stirred at room temperature overnight. The reaction mixture is diluted with 200 mL of chloroform, washed with 1% HCl solution (200 mL) and with water (2×200 mL). The separated organic layer is dried over anhydrous Na2SO4 and concentrated under reduced pressure to give 1.8 g (50%) of 5-(4-methoxyphenyl)-2-thienoic acid.
Quantity
6.3 mL
Type
reactant
Reaction Step One
Quantity
3 g
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reactant
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50 mL
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solvent
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20 mL
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl 5-(4-methoxyphenyl)thiophene-2-carboxylate (1.4 g, 5.6 mmol), and 1 M sodium hydroxide (55 mL) in methanol (55 mL) was heated at 80° C. for 18 h. The reaction mixture was cooled to room temperature and diluted with ethyl acetate. The organic layer was washed with 1 N hydrochloric acid and aqueous sodium chloride, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the desired product (1.2 g, 93%) as an off-white solid: ESI MS m/z 325 [C12H10O3S+H]+.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
55 mL
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(4-methoxyphenyl)thiophene-2-carboxylic Acid
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5-(4-methoxyphenyl)thiophene-2-carboxylic Acid
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5-(4-methoxyphenyl)thiophene-2-carboxylic Acid
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Reactant of Route 6
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